Cas no 886762-99-8 ([3-(2-Bromo-phenyl)-propyl]-methyl-amine)
![[3-(2-Bromo-phenyl)-propyl]-methyl-amine structure](https://ja.kuujia.com/scimg/cas/886762-99-8x500.png)
[3-(2-Bromo-phenyl)-propyl]-methyl-amine 化学的及び物理的性質
名前と識別子
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- [3-(2-BROMO-PHENYL)-PROPYL]-METHYL-AMINE
- SBB084430
- [3-(2-bromophenyl)propyl]methylamine
- AB38782
- 3-(2-BROMOPHENYL)-N-METHYLPROPAN-1-AMINE
- [3-(2-Bromo-phenyl)-propyl]-methyl-amine
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- インチ: 1S/C10H14BrN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3
- InChIKey: SNVJCLCBOJCEBU-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CCCNC
計算された属性
- 精确分子量: 227.031
- 同位素质量: 227.031
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 12
[3-(2-Bromo-phenyl)-propyl]-methyl-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7803462-1.0g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 1.0g |
$557.0 | 2025-02-22 | |
Enamine | EN300-7803462-0.1g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 0.1g |
$490.0 | 2025-02-22 | |
Enamine | EN300-7803462-2.5g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 2.5g |
$1089.0 | 2025-02-22 | |
Enamine | EN300-7803462-10.0g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 10.0g |
$2393.0 | 2025-02-22 | |
Enamine | EN300-7803462-0.25g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 0.25g |
$513.0 | 2025-02-22 | |
Enamine | EN300-7803462-0.05g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 0.05g |
$468.0 | 2025-02-22 | |
Enamine | EN300-7803462-5.0g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 5.0g |
$1614.0 | 2025-02-22 | |
Enamine | EN300-7803462-0.5g |
[3-(2-bromophenyl)propyl](methyl)amine |
886762-99-8 | 95.0% | 0.5g |
$535.0 | 2025-02-22 |
[3-(2-Bromo-phenyl)-propyl]-methyl-amine 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
[3-(2-Bromo-phenyl)-propyl]-methyl-amineに関する追加情報
Introduction to [3-(2-Bromo-phenyl)-propyl]-methyl-amine (CAS No. 886762-99-8)
[3-(2-Bromo-phenyl)-propyl]-methyl-amine is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 886762-99-8, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a bromo-substituted phenyl ring and a propyl chain linked to a methyl amine group contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic chemistry.
The structural motif of [3-(2-Bromo-phenyl)-propyl]-methyl-amine encompasses several key features that are highly relevant to modern pharmaceutical research. The bromo-substituted phenyl ring serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. This feature is particularly useful in medicinal chemistry, where such aromatic systems are often employed as pharmacophores in drug design. The propyl chain attached to the phenyl ring introduces a certain degree of lipophilicity, which can influence the compound's solubility and membrane permeability—critical factors in drug bioavailability. Additionally, the terminal methyl amine group provides a basic nitrogen atom that can participate in hydrogen bonding interactions, further modulating the compound's binding affinity to biological targets.
Recent advancements in the field of drug discovery have highlighted the importance of structurally diverse compounds like [3-(2-Bromo-phenyl)-propyl]-methyl-amine. The bromo-substituted phenyl ring, in particular, has been extensively studied for its role in enhancing binding interactions with biological receptors. For instance, studies have demonstrated that such aromatic systems can improve the potency and selectivity of small-molecule inhibitors by optimizing their orientation within the binding pocket of target proteins. The propyl chain also plays a crucial role in this context, as it can help to fine-tune the spatial arrangement of the molecule relative to the receptor. This balance between hydrophobic and basic functionalities makes [3-(2-Bromo-phenyl)-propyl]-methyl-amine an attractive scaffold for developing novel therapeutics.
In addition to its pharmaceutical applications, [3-(2-Bromo-phenyl)-propyl]-methyl-amine has shown promise in materials science and agrochemical research. The unique combination of electronic and steric properties inherent in its structure allows it to serve as a building block for designing advanced materials with tailored functionalities. For example, researchers have explored its use in the synthesis of liquid crystals and organic semiconductors, where precise control over molecular packing and intermolecular interactions is essential. Furthermore, the compound's ability to undergo selective modifications at multiple sites makes it a valuable precursor for creating novel agrochemicals with improved efficacy and environmental safety.
The synthesis of [3-(2-Bromo-phenyl)-propyl]-methyl-amine involves several well-established chemical transformations, including bromination reactions, nucleophilic substitutions, and alkylation processes. These synthetic strategies leverage the reactivity of the bromo-substituted phenyl ring and the methyl amine group to construct the desired molecular framework. Modern synthetic methodologies have further refined these processes, enabling higher yields and purities while minimizing side reactions. Advances in catalytic techniques and green chemistry principles have also contributed to making the synthesis more sustainable and scalable.
From a computational chemistry perspective, [3-(2-Bromo-phenyl)-propyl]-methyl-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how changes in its structure can modulate binding affinity and selectivity. For instance, computational analyses have revealed that subtle modifications at the bromo-substituted phenyl ring can significantly alter the compound's affinity for certain enzymes or receptors. Such findings are invaluable for guiding experimental efforts aimed at optimizing lead compounds into viable drug candidates.
The pharmacological potential of [3-(2-Bromo-phenyl)-propyl]-methyl-amine has been explored through various preclinical studies. These investigations have focused on evaluating its effects on key biological pathways relevant to human health and disease. Preliminary results suggest that this compound exhibits promising activity against certain therapeutic targets, although further research is needed to fully elucidate its mechanisms of action and potential clinical applications. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, [3-(2-Bromo-phenyl)-propyl]-methyl-amine (CAS No. 886762-99-8) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for pharmaceutical research, materials science, and agrochemical development. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing scientific knowledge and innovation.
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